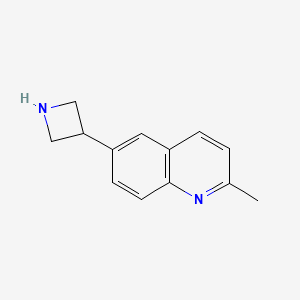
6-(Azetidin-3-yl)-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Azetidin-3-yl)-2-methylquinoline is a heterocyclic compound that features both a quinoline and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azetidin-3-yl)-2-methylquinoline typically involves the formation of the azetidine ring followed by its attachment to the quinoline moiety. One common method involves the use of a Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by aza-Michael addition to introduce the quinoline group . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or dichloromethane .
Industrial Production Methods
For industrial-scale production, green and cost-effective methods are preferred. One such method involves the use of benzylamine as a starting material and a microchannel reactor for green oxidation reactions . This approach minimizes the use of expensive materials and reduces environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(Azetidin-3-yl)-2-methylquinoline can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions
The reactions often require specific conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like tetrahydrofuran (THF) or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline derivatives with additional functional groups, while reduction can produce simpler azetidine-quinoline compounds .
Scientific Research Applications
6-(Azetidin-3-yl)-2-methylquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Azetidin-3-yl)-2-methylquinoline involves its interaction with specific molecular targets. For example, it can inhibit calcium channels by blocking the trans-membrane Ca2+ influx through voltage-dependent channels . This action results in the relaxation of vascular smooth muscle walls and a decrease in blood pressure .
Comparison with Similar Compounds
Similar Compounds
Azelnidipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension.
Tebipenem pivoxil: An investigational drug with antibacterial properties.
Giredestrant: A compound under investigation for its potential in treating breast cancer.
Uniqueness
6-(Azetidin-3-yl)-2-methylquinoline is unique due to its dual-ring structure, which combines the properties of both azetidine and quinoline. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
6-(azetidin-3-yl)-2-methylquinoline |
InChI |
InChI=1S/C13H14N2/c1-9-2-3-11-6-10(12-7-14-8-12)4-5-13(11)15-9/h2-6,12,14H,7-8H2,1H3 |
InChI Key |
XHZGXDIHADYPOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C3CNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



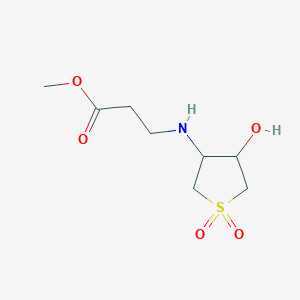

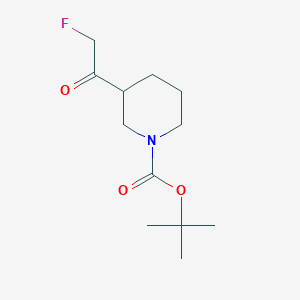
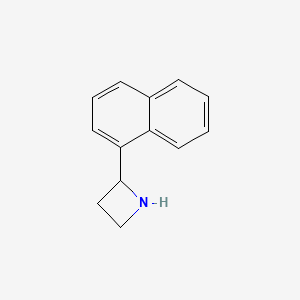
![2-Chloro-1-[6-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15308815.png)
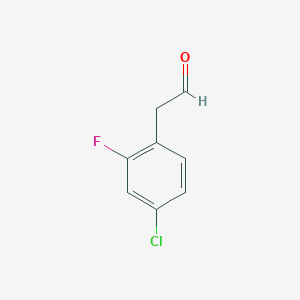
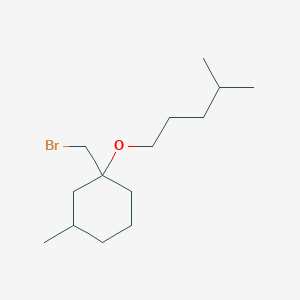
![2-Ethynyl-6-fluorospiro[3.3]heptane](/img/structure/B15308835.png)
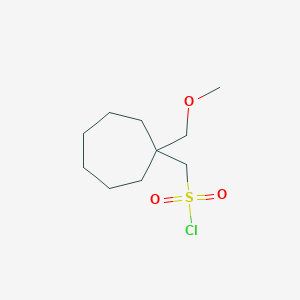
![Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B15308848.png)
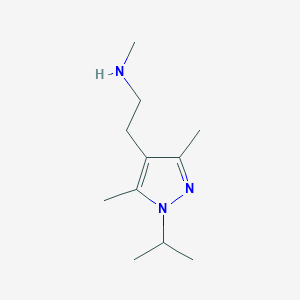
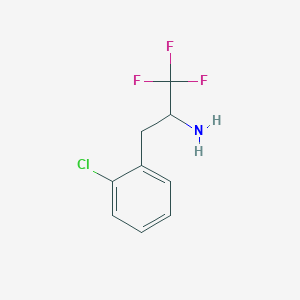
![3,4-Dihydro-1h-spiro[naphthalene-2,2'-oxirane]](/img/structure/B15308869.png)
